N-(1,5-dimethylpyrrol-3-yl)acetamide

Description

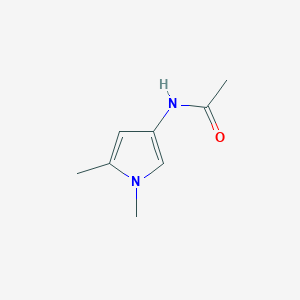

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

N-(1,5-dimethylpyrrol-3-yl)acetamide |

InChI |

InChI=1S/C8H12N2O/c1-6-4-8(5-10(6)3)9-7(2)11/h4-5H,1-3H3,(H,9,11) |

InChI Key |

SIFKLVGNNZUICK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN1C)NC(=O)C |

Origin of Product |

United States |

Paal Knorr Pyrrole Synthesis:

A common and efficient method for synthesizing the 1,5-dimethyl-3-nitropyrrole precursor is the Paal-Knorr reaction. This involves the condensation of a 1,4-dicarbonyl compound, such as acetonylacetone, with a primary amine, in this case, 3-nitroaniline (B104315), in the presence of an acid catalyst.

The proposed mechanism for this step is as follows:

Protonation of a carbonyl group: The reaction is initiated by the protonation of one of the carbonyl groups of acetonylacetone, which enhances its electrophilicity.

Nucleophilic attack: The amino group of 3-nitroaniline acts as a nucleophile and attacks the protonated carbonyl carbon, forming a hemiaminal intermediate.

Dehydration: The hemiaminal undergoes dehydration to form an enamine.

Intramolecular cyclization: The remaining carbonyl group is protonated, and the enamine nitrogen attacks the carbonyl carbon, leading to the formation of a five-membered ring.

Final dehydration: A final dehydration step results in the formation of the aromatic pyrrole (B145914) ring.

Reduction of the Nitro Group:

The nitro group on the pyrrole (B145914) ring is then reduced to an amino group to yield 3-amino-1,5-dimethylpyrrole. This reduction is commonly achieved using reducing agents like tin(II) chloride in the presence of hydrochloric acid or through catalytic hydrogenation.

Acylation of the Amino Group:

Electrophilic Aromatic Substitution on the Pyrrole Ring of this compound

The pyrrole ring in this compound is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom and the two methyl groups. The substitution pattern is dictated by the existing substituents. The C2 and C5 positions are sterically hindered by the methyl groups, and the C3 position is occupied by the acetamide (B32628) group. Therefore, electrophilic attack is predicted to occur predominantly at the C4 position, the only unsubstituted carbon on the pyrrole ring.

Common electrophilic substitution reactions that this compound is expected to undergo include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely yield the corresponding 4-bromo or 4-chloro derivatives. The high reactivity of the pyrrole ring generally does not require a Lewis acid catalyst for halogenation. rsc.org

Nitration: Milder nitrating agents, such as acetyl nitrate (CH₃COONO₂), are typically used for sensitive substrates like pyrroles to avoid polymerization that can occur with strong acidic conditions (e.g., HNO₃/H₂SO₄). This would be expected to produce N-(4-nitro-1,5-dimethylpyrrol-3-yl)acetamide.

Sulfonation: Reagents like the SO₃-pyridine complex are suitable for the sulfonation of activated heterocyclic rings, which would lead to the formation of the corresponding 4-sulfonic acid derivative.

Vilsmeier-Haack Reaction: This reaction, employing a mixture of phosphorus oxychloride (POCl₃) and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), is a classic method for formylating electron-rich aromatic rings. nrochemistry.comwikipedia.orgorganic-chemistry.org It is anticipated to introduce a formyl group at the C4 position, yielding N-(4-formyl-1,5-dimethylpyrrol-3-yl)acetamide.

Friedel-Crafts Acylation: Under mild conditions, using an acyl chloride and a Lewis acid catalyst, acylation at the C4 position is feasible. The choice of catalyst and reaction conditions would be crucial to prevent side reactions.

The outcomes of these predicted reactions are summarized in the table below.

| Reaction | Reagent | Predicted Product |

| Bromination | N-Bromosuccinimide (NBS) | N-(4-bromo-1,5-dimethylpyrrol-3-yl)acetamide |

| Nitration | Acetyl nitrate | N-(4-nitro-1,5-dimethylpyrrol-3-yl)acetamide |

| Sulfonation | SO₃-pyridine complex | 4-acetamido-1,2-dimethylpyrrole-3-sulfonic acid |

| Vilsmeier-Haack | POCl₃, DMF | N-(4-formyl-1,5-dimethylpyrrol-3-yl)acetamide |

Nucleophilic Reactions Involving the Acetamide Functionality

The acetamide group of this compound offers several avenues for nucleophilic attack, primarily at the carbonyl carbon.

Hydrolysis: The amide bond can be cleaved under both acidic and basic conditions. libretexts.org Acid-catalyzed hydrolysis would yield 3-amino-1,5-dimethylpyrrole and acetic acid. Basic hydrolysis, or saponification, would produce the corresponding carboxylate salt and 3-amino-1,5-dimethylpyrrole. researchgate.netnih.gov The stability of the pyrrole ring under these conditions would need to be considered, as pyrroles can be sensitive to strong acids.

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide functionality to an amine. chemistrysteps.comjove.comchemistrysteps.commasterorganicchemistry.com This transformation would convert this compound into N-ethyl-1,5-dimethylpyrrol-3-amine. This reaction proceeds via a nucleophilic acyl substitution where the carbonyl oxygen is ultimately removed. jove.com

A summary of these nucleophilic reactions is presented in the following table.

| Reaction | Reagent | Predicted Product |

| Acid Hydrolysis | H₃O⁺, heat | 3-amino-1,5-dimethylpyrrole |

| Base Hydrolysis | NaOH, heat | 3-amino-1,5-dimethylpyrrole |

| Reduction | LiAlH₄, then H₂O | N-ethyl-1,5-dimethylpyrrol-3-amine |

Diversification Strategies via N-Substitution and Side Chain Modification

Further diversification of this compound can be achieved through modifications at the acetamide nitrogen and the methyl groups on the pyrrole ring.

N-Substitution of the Acetamide: The hydrogen on the acetamide nitrogen is acidic and can be removed by a suitable base, allowing for N-alkylation or N-acylation. researchgate.netflvc.orgorganic-chemistry.orgwikipedia.org For instance, treatment with a base like sodium hydride followed by an alkyl halide would lead to the corresponding N-alkyl-N-(1,5-dimethylpyrrol-3-yl)acetamide.

Side Chain Halogenation: The methyl groups on the pyrrole ring can potentially undergo free radical halogenation, for example, using N-bromosuccinimide with a radical initiator like AIBN or under UV light. stackexchange.com This would introduce a halogen into one of the methyl groups, creating a reactive handle for further nucleophilic substitution reactions. Halogenation at the alpha-carbon of the acetamide side chain is another possibility, which can be achieved under acidic or basic conditions. libretexts.orgpressbooks.pubchemistrysteps.comyoutube.com

This compound as a Building Block in Heterocyclic Synthesis

The structural motifs within this compound make it a valuable precursor for the synthesis of more complex heterocyclic systems.

Precursor for Fused Ring Systems

The 3-amino-1,5-dimethylpyrrole, obtained from the hydrolysis of this compound, is a key intermediate for the construction of fused heterocycles. For instance, reaction with appropriate 1,3-dielectrophiles can lead to the formation of pyrrolo[3,2-d]pyrimidines, which are analogs of purines and often exhibit interesting biological activities. acs.orgresearchgate.netmdpi.comnih.gov This approach is a common strategy in medicinal chemistry for accessing novel scaffolds.

Ligand Design in Coordination Chemistry

Pyrrole-containing molecules are known to act as ligands in coordination chemistry. acs.orgnih.govresearchgate.netresearchgate.netacs.org The nitrogen atom of the pyrrole ring and the oxygen and nitrogen atoms of the acetamide group in this compound or its derivatives could potentially coordinate with various metal ions. Modifications of the acetamide side chain could introduce additional donor atoms, creating multidentate ligands for the development of novel metal complexes with potential catalytic or material applications.

Structure-Reactivity Relationship (SRR) Analysis of this compound Derivatives

The reactivity and properties of derivatives of this compound are intrinsically linked to the electronic nature of the substituents. nih.gov

Substituent Effects on the Pyrrole Ring: The introduction of electron-withdrawing groups (e.g., -NO₂, -CHO) at the C4 position would decrease the electron density of the pyrrole ring, making it less susceptible to further electrophilic attack but potentially more amenable to nucleophilic aromatic substitution under certain conditions. Conversely, electron-donating groups would enhance the ring's nucleophilicity. researchgate.netcdnsciencepub.comacs.orgrsc.org

Impact on Biological Activity: In the context of medicinal chemistry, these modifications would significantly influence the molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity. researchgate.netacs.orgresearchgate.netnih.gov These changes, in turn, would affect the molecule's interaction with biological targets, providing a basis for structure-activity relationship (SAR) studies to optimize for desired biological effects. For example, altering the substituents on the pyrrole ring or the acetamide group could modulate the binding affinity and selectivity for a particular enzyme or receptor.

Computational and Theoretical Investigations of N 1,5 Dimethylpyrrol 3 Yl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the electronic properties and reactivity of molecules. For a compound like N-(1,5-dimethylpyrrol-3-yl)acetamide, these methods can elucidate the distribution of electron density, orbital energies, and molecular reactivity descriptors.

Studies on related acetamide (B32628) and pyrrole-containing molecules provide a framework for the likely electronic characteristics. DFT calculations are often used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For instance, in investigations of other acetamide derivatives, the HOMO is typically localized on the electron-rich aromatic or heteroaromatic ring, while the LUMO is often distributed over the acetamide side chain, particularly the carbonyl group. researchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, can be calculated to quantify reactivity.

Table 1: Key Electronic Property Descriptors Calculated via Quantum Methods

| Descriptor | Definition | Predicted Relevance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; likely centered on the dimethylpyrrol ring. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; likely involves the acetamide carbonyl group. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Predicts chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the ability of a molecule to accept electrons. |

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the most stable low-energy conformations (rotamers or conformers) and map the energy landscape associated with rotations around single bonds.

For this compound, key rotational bonds exist between the pyrrole (B145914) ring and the nitrogen of the acetamide group, and between the amide nitrogen and the carbonyl carbon. Computational studies on analogous 2-acylpyrroles have shown that the planarity of the system is crucial, with the carbonyl group generally lying in the same plane as the pyrrole ring. This planarity favors electron delocalization. These studies typically identify two stable planar rotamers: a syn-conformer and an anti-conformer, referring to the relative orientation of the carbonyl group and a reference point on the ring.

The energy barriers for rotation between these conformers can be calculated, providing insight into the molecule's flexibility at different temperatures. For N-substituted acetamides, restricted rotation around the amide (N-CO) bond is a well-documented phenomenon, often leading to the presence of distinct rotational isomers in solution. researchgate.net The energy landscape would reveal the relative stability of these isomers and the energy required to interconvert them. It is predicted that for this compound, conformers that minimize steric hindrance between the methyl groups on the pyrrole ring and the acetamide group would be energetically favored.

Molecular Docking Simulations with Defined Biochemical Targets In Silico

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. semanticscholar.org This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

While no docking studies have been published for this compound itself, extensive research on structurally similar dimethyl-pyrrol derivatives provides significant insights into its potential biochemical interactions. These studies have identified several promising targets. For example, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides showed potential as dual inhibitors of enoyl ACP reductase (InhA) and dihydrofolate reductase (DHFR), which are crucial enzymes in Mycobacterium tuberculosis. semanticscholar.orgresearchgate.netnih.gov Similarly, substituted 3,4-dimethyl-1H-pyrrole-2-carboxamide analogues were docked against sterol 14α-demethylase, an important antifungal target. nih.govmdpi.com

These studies consistently show that the pyrrole moiety engages in hydrophobic interactions within the protein's active site, while the amide or hydrazide portions form key hydrogen bonds with polar amino acid residues. For this compound, the acetamide group's carbonyl oxygen and N-H group would be critical hydrogen bond acceptors and donors, respectively.

Table 2: Potential Biochemical Targets and Binding Interactions Based on Analogue Docking Studies

| Potential Target Protein | Therapeutic Area | Key Interacting Residues (from Analogues) | Predicted Interactions for this compound |

|---|---|---|---|

| Enoyl ACP Reductase (InhA) | Antitubercular | TYR158, NAD+ Ribose nih.gov | Hydrogen bonding via acetamide C=O with Tyr; hydrophobic interactions via dimethylpyrrol ring. |

| Dihydrofolate Reductase (DHFR) | Antitubercular | ARG60, ARG32, GLN28 semanticscholar.orgnih.gov | Hydrogen bonding via acetamide C=O and N-H with charged/polar residues. |

| Sterol 14α-demethylase (CYP51) | Antifungal | Heme iron access channel nih.gov | Spontaneous binding in the enzyme's access channel, driven by hydrophobic and polar contacts. |

| α-Topoisomerase II | Anticancer | ATP binding pocket researchgate.net | Hydrogen bond network formation with the ATP binding site via the acetamide group. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biochemical Interactions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. kg.ac.rs These models are used to predict the activity of new compounds and to guide the design of more potent molecules.

For a class of compounds including this compound, a QSAR study would involve calculating a wide range of molecular descriptors. These descriptors fall into several categories:

Constitutional (1D): Molecular weight, atom counts.

Topological (2D): Descriptors based on the 2D graph of the molecule, such as connectivity indices.

Electronic (3D): Dipole moment, partial charges on atoms.

Physicochemical: LogP (lipophilicity), molar refractivity.

QSAR studies on acetamide derivatives have successfully identified key descriptors that influence various biological activities. For example, in a study of acetamido-N-benzylacetamide derivatives with anticonvulsant activity, electronic and topological features were found to be important. kg.ac.rs In another study on acetamidosulfonamide derivatives, models for antioxidant activity were developed using descriptors derived from molecular structures. nih.govresearchgate.net These findings suggest that for this compound, descriptors related to its shape, size, and electronic properties (such as charge distribution and polarizability) would likely be critical in modeling its interactions with biological targets.

Molecular Dynamics Simulations of this compound in Solution and Binding Environments

Molecular Dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can track the movements of atoms and molecules over time, offering a dynamic view of conformational changes, solvent interactions, and ligand-receptor binding stability. mdpi.com

MD simulations can be used to validate the results of molecular docking. While docking provides a static snapshot of a likely binding pose, MD simulations can assess the stability of this pose over a period of nanoseconds. researchgate.netrsc.org For a complex of this compound bound to a target protein, an MD simulation would reveal whether the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained over time. Common analyses of MD trajectories include:

Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone from their initial positions, indicating the stability of the complex.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation.

Simulations of pyrrole-containing ligands have been used to confirm the stability of their interactions with cancer targets like VEGFR2 and EGFR, and kinase inhibitors of PAK4. mdpi.comresearchgate.net These studies demonstrate that MD is crucial for understanding the dynamic nature of the binding process and for refining the understanding of the interactions that confer inhibitory activity.

Mechanistic Biochemical Investigations of N 1,5 Dimethylpyrrol 3 Yl Acetamide Non Clinical Focus

In Vitro Studies of Molecular Recognition with Biomacromolecules.

Enzyme Binding and Inhibition Mechanisms (e.g., hydrolases, transferases, kinases).

No specific studies detailing the binding or inhibition of hydrolases, transferases, or kinases by N-(1,5-dimethylpyrrol-3-yl)acetamide have been identified. General principles of enzyme-ligand interactions would suggest that the acetamide (B32628) and pyrrole (B145914) moieties could potentially form hydrogen bonds and hydrophobic interactions within an enzyme's active or allosteric site. However, without experimental data, the specific enzymes targeted and the nature of these interactions remain unknown.

Specific Protein-Ligand Interaction Analysis.

There is no available research that specifically analyzes the interaction between this compound and any given protein. Techniques such as X-ray crystallography, NMR spectroscopy, or computational docking studies, which are essential for elucidating such interactions, have not been reported for this compound.

Ligand-Target Binding Kinetics and Thermodynamics In Vitro.

Information regarding the binding kinetics (kon, koff) and thermodynamic parameters (ΔG, ΔH, ΔS) for the interaction of this compound with any biological target is not present in the current scientific literature. Such data is critical for understanding the affinity and spontaneity of binding events.

Allosteric Modulation and Orthosteric Site Interactions.

There is no evidence to suggest whether this compound acts as an allosteric modulator or an orthosteric ligand for any receptor or enzyme. Allosteric modulators bind to a site distinct from the primary binding site, influencing the target's activity, while orthosteric ligands bind directly to the active site. nih.gov The mode of action for this specific compound has not been investigated.

Structure-Activity Relationship (SAR) Studies for Defined Biochemical Targets In Vitro.

Structure-activity relationship studies involve systematically altering the chemical structure of a compound to determine which parts are crucial for its biological activity. While SAR studies have been conducted on various pyrrole-containing compounds to understand their pharmacological effects, no such studies have been published specifically for this compound and its potential biochemical targets. researchgate.netnih.gov

Investigation of Biochemical Pathway Modulation by this compound (at a molecular level, excluding cellular/organismal effects).

Without identified molecular targets, it is not possible to determine if or how this compound modulates any specific biochemical pathways at a molecular level. Research into pathway modulation requires an initial understanding of the compound's direct protein interactions.

Advanced Analytical and Spectroscopic Characterization in Research of N 1,5 Dimethylpyrrol 3 Yl Acetamide and Its Derivatives

Application of Advanced NMR Spectroscopy for Stereochemical Elucidation and Dynamic Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of N-(1,5-dimethylpyrrol-3-yl)acetamide and its derivatives. Techniques such as 1D NMR (¹H and ¹³C) provide initial structural confirmation, while 2D NMR experiments, including COSY, HSQC, and HMBC, allow for the complete assignment of proton and carbon signals, even in complex derivatives. mdpi.comipb.pt

For stereochemical elucidation of chiral derivatives, Nuclear Overhauser Effect (NOE) based experiments like NOESY and ROESY are paramount. ipb.ptmdpi.com These techniques probe through-space interactions between protons, allowing for the determination of relative stereochemistry by identifying protons that are in close spatial proximity.

Dynamic NMR (DNMR) spectroscopy is particularly crucial for studying the dynamic processes in this compound, most notably the restricted rotation around the amide C-N bond. libretexts.org Due to the partial double bond character of the amide linkage, rotation is slow on the NMR timescale at lower temperatures, often resulting in the appearance of distinct signals for atoms near the amide group. acs.orgcdnsciencepub.com By acquiring spectra at various temperatures, the coalescence point of these signals can be determined, which allows for the calculation of the rotational energy barrier (ΔG‡). cdnsciencepub.com This provides valuable insight into the molecule's conformational stability and dynamics. researchgate.net

| Position/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| Pyrrole-H2 | ~6.5-6.8 | ~120-125 | C4, C5, N1-CH₃ |

| Pyrrole-H4 | ~6.0-6.3 | ~105-110 | C2, C3, C5 |

| N1-CH₃ | ~3.5-3.8 | ~30-35 | C2, C5 |

| C5-CH₃ | ~2.1-2.4 | ~12-15 | C4, C5, N1 |

| NH | ~7.5-8.5 | - | C=O, C3 |

| C=O | - | ~168-172 | NH, COCH₃ |

| COCH₃ | ~2.0-2.2 | ~22-25 | C=O |

Mass Spectrometry Techniques for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of this compound and its analogs. scirp.org Techniques like Electrospray Ionization (ESI) and Electron Impact (EI) are commonly used to generate gas-phase ions of the molecule, which are then analyzed based on their mass-to-charge (m/z) ratio. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments, which is crucial for confirming the chemical formula.

Tandem mass spectrometry (MS/MS) is employed to study fragmentation pathways in detail. In this technique, a specific parent ion is selected, fragmented through collision-induced dissociation (CID), and the resulting daughter ions are analyzed. The fragmentation patterns observed are characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at the amide bond and within the pyrrole (B145914) ring. Common fragmentations include the loss of the acetyl group, cleavage of the pyrrole ring, and loss of methyl groups. nih.govresearchgate.net Studying these pathways provides definitive structural confirmation and can help in identifying metabolites or degradation products in various studies. researchgate.netlibretexts.org

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 167.12 | [M+H]⁺ | - |

| 125.09 | [M+H - C₂H₂O]⁺ | Ketene (42.03 Da) |

| 124.08 | [M - C₂H₂O]⁺• | Ketene (42.03 Da) |

| 109.08 | [M+H - C₂H₂O - CH₃]⁺• | Ketene + Methyl radical |

| 82.07 | [C₅H₈N]⁺ | Pyrrole fragment |

| 43.02 | [C₂H₃O]⁺ | Acetyl cation |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com For derivatives of this compound that can be grown as single crystals, this technique yields precise data on bond lengths, bond angles, and torsion angles. mdpi.com This information confirms the molecular connectivity and reveals the molecule's preferred conformation in the crystal lattice.

Furthermore, crystallographic data illuminates the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal. nih.gov For instance, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor, leading to the formation of distinct supramolecular architectures. researchgate.net This detailed structural information is invaluable for structure-activity relationship (SAR) studies and for understanding the physical properties of the solid material.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.150 (2) |

| b (Å) | 12.393 (3) |

| c (Å) | 12.729 (3) |

| β (°) | 82.67 (1) |

| Volume (ų) | 1382.9 (6) |

| Z | 4 |

| R-factor (%) | 3.6 |

Infrared and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. biointerfaceresearch.comnih.gov The resulting spectra provide a molecular "fingerprint" that is highly specific to the compound's structure. These methods are excellent for identifying the presence of key functional groups in this compound. researchgate.net

Key vibrational bands include:

Amide I band (C=O stretch): Typically strong in the IR spectrum, appearing around 1640-1680 cm⁻¹. Its position is sensitive to the local environment and hydrogen bonding. nih.gov

Amide II band (N-H bend and C-N stretch): Found around 1520-1570 cm⁻¹, this band is also sensitive to hydrogen bonding. nih.gov

N-H stretch: A band in the region of 3200-3400 cm⁻¹. In the solid state or concentrated solutions, this band often broadens and shifts to lower wavenumbers, providing direct evidence of hydrogen bonding. acs.orgmdpi.com

Pyrrole ring vibrations: Characteristic bands for C-H, C-N, and C-C stretching and bending within the pyrrole ring appear throughout the fingerprint region (below 1500 cm⁻¹). researchgate.net

Raman spectroscopy is particularly useful for studying symmetric vibrations and vibrations of non-polar bonds, which may be weak in the IR spectrum. scispace.comresearchgate.net By comparing the spectra of the compound in different phases (solid, liquid, solution) and at different concentrations, the extent and nature of intermolecular hydrogen bonding can be thoroughly investigated. scispace.com

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Notes |

|---|---|---|---|

| N-H Stretch | 3200-3400 | 3200-3400 | Broadens with H-bonding |

| C-H Stretch (Aromatic/Alkyl) | 2850-3100 | 2850-3100 | Multiple bands expected |

| Amide I (C=O Stretch) | 1640-1680 | 1640-1680 | Strong in IR, sensitive to environment |

| Amide II (N-H Bend/C-N Stretch) | 1520-1570 | 1520-1570 | Sensitive to conformation |

| Pyrrole Ring Stretch | 1400-1550 | 1400-1550 | Characteristic ring vibrations |

| C-N Stretch (Amide III) | 1250-1350 | 1250-1350 | Coupled with other modes |

Circular Dichroism for Chiral Derivatives and Conformational Analysis

Circular Dichroism (CD) spectroscopy is a vital tool for studying chiral molecules. semanticscholar.org If a chiral center is introduced into a derivative of this compound, CD spectroscopy can be used to determine its absolute configuration and analyze its conformational preferences in solution. researchgate.netacs.org

This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the three-dimensional arrangement of atoms, especially chromophores like the pyrrole ring and the amide group. mdpi.com

By comparing experimentally measured CD spectra with those predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration of a chiral derivative can be assigned. rsc.orgresearchgate.net Furthermore, changes in the CD spectrum upon varying solvent or temperature can provide insights into conformational equilibria and the dynamics of how the molecule adapts its shape in different environments. wordpress.com

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Transition |

|---|---|---|---|

| (R)-enantiomer | ~220 | +15,000 | π → π* (Amide) |

| (R)-enantiomer | ~250 | -8,000 | π → π* (Pyrrole) |

| (S)-enantiomer | ~220 | -15,000 | π → π* (Amide) |

| (S)-enantiomer | ~250 | +8,000 | π → π* (Pyrrole) |

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(1,5-dimethylpyrrol-3-yl)acetamide and its derivatives?

The synthesis typically involves coupling reactions between acetamide precursors and functionalized pyrrole derivatives. For example, carbodiimide-mediated amidation (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane with triethylamine as a base is a standard approach. Post-synthetic purification often employs chromatographic techniques like column chromatography or HPLC to isolate high-purity products . Variations include nucleophilic substitution on chloroacetamide intermediates, as seen in analogs like 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide .

Q. How is the structural integrity of this compound confirmed after synthesis?

Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is used to verify substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves absolute configurations. For example, bond angles such as O2—C13—N3 (123.76°) and torsional angles between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazolyl rings) are critical for validating geometry .

Q. What analytical techniques are recommended for assessing purity and stability?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Stability studies under varying pH, temperature, and light conditions are conducted using accelerated degradation protocols, with quantification via LC-MS or gas chromatography (GC). Thermal stability can be probed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular geometry predictions for this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) provides definitive evidence for bond lengths, angles, and intermolecular interactions. For instance, in 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, SCXRD revealed steric repulsion-induced dihedral angles (80.70° between amide and dichlorophenyl groups), which DFT calculations might underestimate. SHELX software suites are critical for refining these parameters .

Q. What role do hydrogen-bonding networks play in the solid-state packing of this compound analogs?

Graph set analysis (e.g., R22(10) motifs) identifies recurring hydrogen-bond patterns. In crystals, N—H⋯O interactions between amide groups form dimers, while C—H⋯π or π-π stacking stabilizes layered arrangements. These interactions influence solubility and melting behavior, as seen in derivatives with methylsulfanyl or methoxy substituents .

Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound derivatives?

Systematic substitution at the pyrrole and acetamide moieties modulates bioactivity. For example:

- Electron-withdrawing groups (e.g., Cl) on aryl rings enhance ligand-receptor binding in antimicrobial studies.

- Methyl or cyclopropyl substituents on the pyrrole ring improve metabolic stability. SAR is validated via in vitro assays (e.g., enzyme inhibition) and corroborated by docking studies targeting proteins like penicillin-binding proteins or kinase domains .

Methodological Considerations

Q. What strategies mitigate challenges in crystallizing this compound derivatives?

- Use slow evaporation from mixed solvents (e.g., dichloromethane/hexane) to control nucleation.

- Introduce hydrogen-bond donors/acceptors (e.g., naphthalene-diol co-crystals) to stabilize lattice frameworks.

- For twinned crystals, employ SHELXL's TWIN/BASF commands for refinement .

Q. How should researchers address discrepancies between computational and experimental spectral data?

- Cross-validate NMR chemical shifts using density functional theory (DFT) with solvent correction (e.g., PCM model).

- Reconcile IR vibrational frequencies by scaling computed values (0.96–0.98 factor) and assigning overtones for aromatic C—H stretches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.